molecular formula C21H13F4N3O B2402827 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide CAS No. 850929-93-0

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2402827
CAS No.: 850929-93-0
M. Wt: 399.349
InChI Key: OCVAJCLJJRZYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a significant molecule in medicinal chemistry.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F4N3O/c22-16-9-7-13(8-10-16)18-19(28-11-2-1-6-17(28)26-18)27-20(29)14-4-3-5-15(12-14)21(23,24)25/h1-12H,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVAJCLJJRZYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide has been studied for various biological activities, particularly in cancer research and enzyme inhibition. The following mechanisms have been observed:

  • Inhibition of Kinases : The compound shows potential as a kinase inhibitor, which is crucial for regulating cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that it can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been reported to cause cell cycle arrest at specific phases, thereby preventing tumor growth.

The following table summarizes key findings from studies investigating the biological activity of this compound:

StudyCell LineIC50 (µM)MechanismReference
Study 1A549 (Lung Cancer)15.0Apoptosis induction
Study 2MCF7 (Breast Cancer)12.5Cell cycle arrest
Study 3HeLa (Cervical Cancer)10.0Enzyme inhibition

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
  • MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, inhibiting further proliferation.
  • HeLa Cell Line Study : Exhibited an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Further studies are needed to understand its metabolic pathways and potential side effects.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases. This article provides a comprehensive overview of its biological activity, including data tables and research findings derived from diverse sources.

The compound's molecular characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight376.39 g/mol
Molecular FormulaC21H17F4N4O2
LogP4.1189
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Polar Surface Area48.002 Ų

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism and can affect the pharmacokinetics of other drugs .
  • Antiproliferative Activity : Research indicates that this compound exhibits antiproliferative effects against certain cancer cell lines, suggesting potential as an anticancer agent .
  • GABA-A Receptor Modulation : It has been suggested that compounds with similar structures may act as positive allosteric modulators of the GABA-A receptor, which could have implications for treating anxiety and other neurological disorders .

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays. Below is a summary table highlighting key findings:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
L. infantum6.1Antiparasitic activity
Various cancer cell lines10-20Antiproliferative effects
CYP450 enzyme inhibitionModerateDrug metabolism interference

Case Studies

Several case studies have investigated the efficacy and safety profile of this compound:

  • Leishmaniasis Treatment : A study focused on optimizing imidazopyridine derivatives for treating visceral leishmaniasis found that modifications to the structure significantly influenced both potency and selectivity against Leishmania species .
  • Cancer Cell Proliferation : In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, showing promise for further development as an anticancer therapeutic .
  • GABA-A Receptor Interaction : Research exploring related compounds indicated that modifications to the imidazopyridine structure could enhance metabolic stability while maintaining effective modulation of GABA-A receptors, suggesting potential applications in neuropharmacology .

Q & A

Basic: What are the key synthetic routes for N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide, and what intermediates are critical for its structural assembly?

Answer:
The synthesis typically involves sequential coupling reactions. A validated route includes:

  • Step 1: Formation of the imidazo[1,2-a]pyridine core via cyclization of 3-bromopyridine-2-amine with a ketone derivative (e.g., 2-(4-fluorophenyl)ethanone) under zinc dust and ammonium chloride catalysis .
  • Step 2: Introduction of the trifluoromethylbenzamide group via amide coupling using 3-(trifluoromethyl)benzoyl chloride or activated intermediates like 3-((8-chloroimidazo[1,2-a]pyridin-3-yl)ethynyl)-4-methylbenzoic acid .
    Critical intermediates include 3-(8-chloroimidazo[1,2-a]pyridin-3-yl)-4-fluoroaniline (for halogen substitution) and 3-((8-chloroimidazo[1,2-a]pyridin-3-yl)ethynyl)-4-methylbenzoic acid (for alkyne-based coupling) .

Basic: How is the structural integrity and purity of this compound confirmed during synthesis?

Answer:
Characterization employs:

  • ¹H/¹³C-NMR : To verify substituent positions (e.g., fluorophenyl protons at δ 7.2–8.6 ppm; trifluoromethyl carbons at ~120–125 ppm) .
  • FT-IR : Confirmation of amide C=O stretch (~1650–1680 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .
  • LC-MS : Monitors molecular ion peaks (e.g., [M+H]+ at m/z 454 for intermediates) and purity (>95%) .

Advanced: What in vitro assays evaluate its kinase inhibitory activity, and how are discrepancies in IC₅₀ values addressed?

Answer:

  • Kinase Assays : Use recombinant kinases (e.g., BCR-ABL, DDR1) with ATP-Glo™ or fluorescence polarization. For example, IC₅₀ values for BCR-ABL(T315I) inhibition are measured at <10 nM .
  • Addressing Discrepancies : Variations arise from assay conditions (ATP concentration, pH). Normalization using internal controls (e.g., staurosporine as a pan-kinase inhibitor) and orthogonal assays (SPR for binding affinity) are recommended .

Advanced: What strategies optimize its pharmacokinetic profile for in vivo studies?

Answer:

  • Solubility Enhancement : Co-solvents (e.g., PEG-400) or formulation as hydrochloride salts (improves aqueous solubility by 5–10×) .
  • Metabolic Stability : Deuteration of metabolically labile sites (e.g., methyl groups) reduces CYP3A4-mediated clearance .
  • In Vivo Validation : Daily oral dosing in murine models (e.g., 10–50 mg/kg) with plasma exposure monitored via LC-MS/MS (Cₘₐₓ ~1–5 µM) .

Advanced: How do structural modifications influence selectivity for discoidin domain receptors (DDRs) versus off-target kinases?

Answer:

  • Key Modifications :
    • Alkyne Linkers : A triple bond between imidazo[1,2-a]pyridine and benzamide reduces steric clash with DDR1’s hydrophobic pocket, improving selectivity (Ki < 2 nM) .
    • Trifluoromethyl Position : Para-substitution on the benzamide minimizes off-target binding to ABL1 (ΔIC₅₀ > 100×) .
  • Validation : Competitive binding assays with [³H]-labeled analogs and thermal shift assays (ΔTm > 5°C for DDR1 vs. <2°C for off-targets) .

Advanced: How are computational methods applied to design derivatives targeting mutations like BCR-ABL(T315I)?

Answer:

  • Molecular Dynamics (MD) : Simulates mutant kinase conformations to identify residues (e.g., Ile315) causing steric hindrance. Alkyne linkers are designed to bypass this residue .
  • Free Energy Perturbation (FEP) : Predicts binding energy changes (ΔΔG) for substitutions (e.g., trifluoromethyl vs. methyl groups) .
  • Validation : Co-crystallography (PDB: 3OXZ) confirms predicted binding modes .

Advanced: What contradictions exist in reported biological activities, and how are they resolved?

Answer:

  • Contradiction : Some studies report anti-TB activity (MIC ~0.03 µM), while others prioritize kinase inhibition .
  • Resolution : Context-dependent activity is linked to substituents. For example, 4-fluoroaryl groups enhance mycobacterial ATP synthase inhibition, whereas trifluoromethylbenzamide prioritizes kinase targets. Dual-activity studies require orthogonal target profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.